Home > Products > Screening Compounds P86307 > Guanidinyl-naltrindole di-trifluoroacetate
Guanidinyl-naltrindole di-trifluoroacetate -

Guanidinyl-naltrindole di-trifluoroacetate

Catalog Number: EVT-269801
CAS Number:
Molecular Formula: C31H31F6N5O7
Molecular Weight: 699.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GNTI TFA is a selective kappa opioid receptor antagonist.
Source and Classification

Guanidinyl-naltrindole di-trifluoroacetate is classified as a κ-opioid receptor antagonist. It is derived from naltrindole, a selective antagonist for the κ-opioid receptor, which plays a crucial role in pain modulation and other physiological processes. The compound has been studied for its potential effects on insulin secretion and β-cell function in pancreatic studies, indicating its relevance in metabolic research .

Synthesis Analysis

The synthesis of guanidinyl-naltrindole di-trifluoroacetate involves several key steps:

  1. Starting Materials: The synthesis begins with naltrindole as the base structure.
  2. Guanidinylation: A guanidine moiety is introduced to the naltrindole framework. This can be accomplished through the reaction of naltrindole with a suitable guanidine derivative under controlled conditions.
  3. Trifluoroacetate Formation: The final step involves the addition of trifluoroacetic acid to form the di-trifluoroacetate salt. This process typically requires careful monitoring of temperature and pH to ensure optimal yield and purity.

Technical parameters such as reaction times, temperatures (often at room temperature or slightly elevated), and solvent choices (like dichloromethane or acetonitrile) are critical for successful synthesis .

Molecular Structure Analysis

The molecular structure of guanidinyl-naltrindole di-trifluoroacetate can be analyzed through various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Confirms the molecular weight and structural integrity.
  • X-ray Crystallography: Offers detailed information about the three-dimensional arrangement of atoms.

The compound retains the core indole structure characteristic of naltrindole while incorporating guanidine and trifluoroacetate groups, which contribute to its pharmacological properties .

Chemical Reactions Analysis

Guanidinyl-naltrindole di-trifluoroacetate can undergo various chemical reactions:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to release trifluoroacetic acid.
  2. Receptor Binding Studies: The compound's ability to bind to κ-opioid receptors can be evaluated through competitive binding assays.
  3. Metabolic Stability Tests: Understanding how the compound is metabolized in biological systems is crucial for evaluating its therapeutic potential.

These reactions are typically studied under controlled laboratory conditions to ascertain reaction kinetics and product yields .

Mechanism of Action

The mechanism of action for guanidinyl-naltrindole di-trifluoroacetate primarily involves antagonism at the κ-opioid receptor site. By binding to this receptor, it inhibits the receptor's activation by endogenous ligands such as dynorphins. This antagonistic action can lead to modulation of pain pathways and may influence insulin secretion dynamics in pancreatic cells .

Physical and Chemical Properties Analysis

Guanidinyl-naltrindole di-trifluoroacetate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and acetonitrile; limited solubility in water due to its hydrophobic nature.
  • Stability: Generally stable under standard laboratory conditions but sensitive to hydrolysis in aqueous solutions.

These properties are essential for determining appropriate handling procedures and potential applications in biological assays .

Applications

The applications of guanidinyl-naltrindole di-trifluoroacetate span various scientific fields:

  1. Pharmacology: Used extensively in research related to opioid receptors, pain management, and addiction studies.
  2. Metabolic Research: Investigated for its effects on insulin secretion and β-cell function, making it relevant in diabetes research .
  3. Chemical Biology: Serves as a tool compound for elucidating receptor mechanisms and drug interactions.
Pharmacological Profile of GNTI as a κ-Opioid Receptor Antagonist

Receptor Subtype Selectivity and Binding Affinity

Guanidinyl-naltrindole di-trifluoroacetate (GNTI) is a potent and highly selective κ-opioid receptor (KOR) antagonist with minimal activity at other opioid receptor subtypes. Its binding affinity for KOR (Ki = 0.27–1.36 nM) is significantly higher than for μ-opioid receptors (MOR; Ki = 10.7 μM) or δ-opioid receptors (DOR; no detectable binding) [3] [8] [10]. This selectivity is attributed to its structural motif, featuring a guanidinyl group at the 5'-position of the naltrindole scaffold, which forms critical ionic and hydrogen-bond interactions with KOR-specific residues (e.g., Asp138 in TM3) [6] [9].

Comparative Potency Against Nor-BNI and Other κ-OR Antagonists

GNTI exhibits 5-fold greater potency and 500-fold higher selectivity for KOR than the prototypical antagonist norbinaltorphimine (nor-BNI) in smooth muscle assays [1] [7]. In radioligand binding studies, GNTI displaces KOR agonists (e.g., [³H]U69,593) with sub-nanomolar affinity (Ki = 0.27 nM), outperforming nor-BNI (Ki = 0.6–1.1 nM) and JDTic (Ki = 0.45 nM) [3] [8]. Table 1 compares key pharmacological parameters:

Table 1: Comparative KOR Antagonist Profiles [1] [3] [7]

AntagonistKOR Ki (nM)Selectivity vs. MORFunctional Potency (pA2)
GNTI0.27–1.36>500-fold8.18–8.32
Nor-BNI0.60–1.10100-fold7.50–7.80
JDTic0.45300-fold8.05

Structural Determinants of κ-OR Selectivity in G-Protein Coupling

KOR’s G-protein coupling specificity is governed by intracellular loop 3 (ICL3) and transmembrane helix 7 (TM7). Cryo-EM structures reveal that GNTI stabilizes KOR conformations favoring Gi1/Gz coupling over GoA/Gg subtypes [9]. Key determinants include:

  • Salt bridge networks between KOR’s Asp336⁶.²⁹ and His343⁷.³⁵ residues and Gαi subunits.
  • Hydrophobic interactions with Val108².⁵³ and Met142³.³⁶ in the orthosteric pocket, which sterically exclude non-KOR ligands [6] [9].

Biophysical studies show GNTI deepens the TM6 intracellular cavity, facilitating Gi-protein engagement while sterically hindering β-arrestin recruitment [6] [9].

Functional Selectivity and Biased Signaling Mechanisms

G Protein-Mediated Akt Activation vs. β-Arrestin-Dependent ERK1/2 Phosphorylation

GNTI exhibits strong bias toward Gαi/o signaling over β-arrestin pathways. In cellular assays, it inhibits dynorphin-induced β-arrestin recruitment (IC₅₀ = 1 μM) while having minimal effect on Gαi-mediated GTPγS exchange [2] [6] [9]. This bias arises from:

  • Differential receptor phosphorylation: GNTI fails to activate GRK2, preventing β-arrestin docking at Ser356/Thr357 in KOR’s C-terminus [6].
  • Downstream effector modulation: GNTI enhances Akt kinase activity via Gi-dependent PI3K pathways, validated in inflammation models [1]. Conversely, it suppresses β-arrestin-dependent ERK1/2 phosphorylation, which is linked to dysphoric effects [6] [9].

Table 2 summarizes signaling bias parameters:

Table 2: GNTI Signaling Bias at KOR [1] [6] [9]

PathwayAssay SystemGNTI EffectImplication
Gαi-GTPγS bindingCHO-KOR membranesEC₅₀ = 9 μM (partial agonism)Akt activation; anti-hyperalgesia
β-arrestin recruitmentHEK293-KOR cellsIC₅₀ = 1 μM (antagonism)Blocks dysphoria pathways
ERK1/2 phosphorylationNeuronal culturesNo activation (inhibition)Avoids stress-induced aversion

Implications of Signaling Bias in Neuronal and Non-Neuronal Tissues

In neuronal tissues, GNTI’s Gαi bias reduces dysphoria and aversion by avoiding dopamine D2 receptor downregulation in the nucleus accumbens, a β-arrestin-dependent process [6] [10]. This underpins its antidepressant-like effects in forced swim tests [7] [10].

In non-neuronal contexts (e.g., inflamed tissue), GNTI potentiates the anti-hyperalgesic effects of dipeptidyl peptidase-4 (DPP4) inhibitors by enhancing Gi-coupled Akt pathways, which inhibit nociceptive signaling [1]. Additionally, it suppresses dynorphin-mediated allodynia by blocking β-arrestin-dependent sensitization of TRPV1 channels [7].

Properties

Product Name

Guanidinyl-naltrindole di-trifluoroacetate

IUPAC Name

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine;2,2,2-trifluoroacetic acid

Molecular Formula

C31H31F6N5O7

Molecular Weight

699.6 g/mol

InChI

InChI=1S/C27H29N5O3.2C2HF3O2/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13;2*3-2(4,5)1(6)7/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*(H,6,7)/t20-,24+,26+,27-;;/m1../s1

InChI Key

LGXCKWXJRPYRLW-AWCPWCJTSA-N

SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

GNTI TFA; GNTI bis-TFA salt; GNTI TFA salt;

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.